molecular formula C15H14N2 B188466 1,3-Diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2538-52-5

1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Cat. No. B188466
CAS RN: 2538-52-5
M. Wt: 222.28 g/mol
InChI Key: ZWCZPVMIHLKVLD-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

Scientific Research Applications

1. Fluorescence Properties and Metal Ion Detection

  • Application Summary: This compound has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which show varying fluorescence properties depending on the solvent used. These compounds can be used as metal ion fluorescent probes, particularly for Ag+ detection .
  • Methods of Application: The synthesis involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results or Outcomes: The reaction yields were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .

2. Antibacterial and Antioxidant Agents

  • Application Summary: Derivatives of 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one have shown potential as antibacterial and antioxidant agents.
  • Results or Outcomes: Certain compounds in this category exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853.

3. Anti-Infective Agents

  • Application Summary: The 1,3-diphenyl-4,5-dihydro-1H-pyrazole moiety has been synthesized and evaluated as potential anti-infective agents .

4. Photoluminescent and Photorefractive Materials

  • Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance. They can be used as photoluminescent and photorefractive materials .
  • Methods of Application: The synthesis involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results or Outcomes: The reaction yields were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .

5. Antitumor, Analgesic, Anti-inflammatory Agents

  • Application Summary: Pyrazoline derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory .

6. Antimicrobial, Antitubercular, Antileishmanial Agents

  • Application Summary: Pyrazoline derivatives have shown a widespread biological and pharmacological activity such as antimicrobial, antitubercular, antileishmanial .

7. Organic Nonlinear Optical Materials

  • Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance. They can be used as organic nonlinear optical materials .
  • Methods of Application: The synthesis involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results or Outcomes: The reaction yields were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .

8. Antidepressants

  • Application Summary: Pyrazoline derivatives have been used in certain antidepressants .

9. Antihypertensive Drug Molecules

  • Application Summary: Pyrazoline derivatives have been used in antihypertensive drug molecules .

Safety And Hazards

While specific safety and hazard information for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is not available, it’s important to always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

Future Directions

The future directions of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and its derivatives could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their applications in high-tech fields have been developed by leaps and bounds .

properties

IUPAC Name

2,5-diphenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCZPVMIHLKVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307031
Record name 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Diphenyl-4,5-dihydro-1H-pyrazole

CAS RN

2538-52-5
Record name 1,3-Diphenyl-2-pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-52-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2-pyrazoline
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Record name 1,3-Diphenyl-2-pyrazoline
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Record name 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
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Record name 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
E Manickavalli, N Kiruthiga, L Vivekanandan… - Anti-Infective …, 2022 - ingentaconnect.com
Background: Chronic non-communicable diseases were interlinked with inflammation, and infections should respond to the core of major diseases in both acute and chronic conditions. …
Number of citations: 0 www.ingentaconnect.com
Y Sert, H Gökce, M Mahendra, N Srikantamurthy… - Journal of Molecular …, 2019 - Elsevier
The experimental (FT-IR and Laser-Raman spectra) and theoretical (DFT studies) vibrational modes of (E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide were …
Number of citations: 1 www.sciencedirect.com
N Srikantamurthy, KB Umesha… - … Section E: Structure …, 2012 - scripts.iucr.org
In the molecule of the title compound, C16H16N4O, the pyrazole ring makes dihedral angles of 8.52 (13) and 9.26 (12) with the phenyl rings. The dihedral angle between the benzene …
Number of citations: 3 scripts.iucr.org
F Chimenti, A Bolasco, F Manna… - Chemical biology & …, 2006 - Wiley Online Library
This report describes novel pyrazoline derivatives investigated for their ability to selectively inhibit the activity of the A and B isoforms of monoamine oxidase. These new synthetic …
Number of citations: 47 onlinelibrary.wiley.com
F Chimenti, A Bolasco, F Manna… - Current medicinal …, 2006 - ingentaconnect.com
The present report provides a extended study of the chemistry, the inhibitory activity against monoamino oxidases (MAO), and molecular modeling including the 3D-QSAR hypothesis of …
Number of citations: 79 www.ingentaconnect.com
SY Kotian, S Ningaiah, AA Merlo, AA Vieira… - Liquid …, 2021 - Taylor & Francis
In this paper, we report the synthesis of novel liquid crystals (LCs) based on 5-membered pyrazoline heterocycle. The synthesis of pyrazoline derivative was carried out by [3 + 2] 1,3-…
Number of citations: 2 www.tandfonline.com
J Prabhashankar, VK Govindappa… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
Nitrile imines generated by the oxidative dehydrogenation of aromatic aldehyde phenylhydrazones with chloramine-T as a catalytic dehydrogenating agent were trapped in situ by 4-…
Number of citations: 34 journals.tubitak.gov.tr
M Hedaitullah - 2014 - researchgate.net
Pyrazoline derivatives, being used as potential medicinal agents, possess many important pharmacological activities and therefore they are useful materials in drug research. A series …
Number of citations: 0 www.researchgate.net
RR Varma, JG Pandya, FU Vaidya, C Pathak… - 2021 - researchsquare.com
Organometallic rhenium (I) complexes (I-VI) using substituted 5-(2-butyl-5-chloro-1H-imidazol-4-yl)-1, 3-diaryl-4, 5-dihydro-1H-pyrazole have been synthesized and characterised by …
Number of citations: 2 www.researchsquare.com
M Maatallah, M Saadi, LEL Ammari… - … Journal of Chemistry, 2020 - researchgate.net
The reaction of 1, 3-dipolar cycloaddition of trans-anethole and three different diarylnitrilimines bearing different substituents X={H, CH3, Cl} yield to the creation of three 1, 3, 4, 5-…
Number of citations: 2 www.researchgate.net

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